2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
Electrochemical Synthesis
The compound can be used in the electrochemical synthesis of methanesulfonic acid . The process involves the direct sulfonation of methane to methanesulfonic acid in an electrochemical reactor .
Activation of Methane
The compound plays a crucial role in the activation of methane, a selective industrial route to methanesulfonic acid . This process involves the direct functionalization of methane to value-added products .
3. Reduction of α-amino-β-keto Carboxylic Acid Ester The compound can be used in the reduction of α-amino-β-keto carboxylic acid ester to the corresponding erythro .
CO2 Absorption
The compound has been found to reversibly interact with CO2 in a 1:1 molar ratio exclusively through the hydroxyl group, producing zwitterionic carbonate species . This property makes it a highly efficient CO2 absorbent .
Synthesis of Ceftolozane
The compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 .
Synthesis of Jaspine B
The compound is a key intermediate in the synthesis of the natural product jaspine B , which has shown cytotoxic activity against several human carcinoma cell lines .
Safety and Hazards
properties
IUPAC Name |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-9(2,3)16-8(12)11-10(4,5)7-15-17(6,13)14/h7H2,1-6H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOJYBBCUVRHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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